3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide
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Overview
Description
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by its unique structure, which includes a pyridine ring attached to an imidazolidine core. The presence of both pyridine and imidazolidine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,4-dimethyl-2-oxoimidazolidine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-2-oxoimidazolidine: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
N-(pyridin-4-yl)imidazolidine-1-carboxamide: Similar structure but without the dimethyl groups, which may affect its biological activity and chemical properties.
Uniqueness
3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide is unique due to the presence of both dimethyl groups and a pyridine ring, which enhance its chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications .
Properties
CAS No. |
89645-87-4 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,4-dimethyl-2-oxo-N-pyridin-4-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H14N4O2/c1-8-7-15(11(17)14(8)2)10(16)13-9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13,16) |
InChI Key |
YTGNHXGJBLTJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1C)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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